N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxolane-3-carboxamide
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Overview
Description
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxolane-3-carboxamide is a heterocyclic compound that features a unique combination of thiophene, furan, and oxolane rings
Mechanism of Action
Target of Action
The compound N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxolane-3-carboxamide, also known as N-((5-(thiophen-3-yl)furan-2-yl)methyl)tetrahydrofuran-3-carboxamide, is a thiophene-based analog . Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in developing advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . They are also used in the advancement of organic semiconductors .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological activities . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .
Result of Action
Given the various pharmacological properties of thiophene derivatives , it can be inferred that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxolane-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the thiophene-furan intermediate: This step involves the coupling of thiophene and furan derivatives under conditions such as Suzuki or Stille coupling.
Introduction of the oxolane ring: The intermediate is then reacted with an oxolane derivative, often through nucleophilic substitution or cyclization reactions.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂) with Pd/C
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Reduced thiophene and furan derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxolane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide.
Furan derivatives: Compounds containing the furan ring, such as furan-2-carboxamide.
Oxolane derivatives: Compounds containing the oxolane ring, such as oxolane-2-carboxamide.
Uniqueness
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxolane-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-14(10-3-5-17-8-10)15-7-12-1-2-13(18-12)11-4-6-19-9-11/h1-2,4,6,9-10H,3,5,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKZGIAHWLTLOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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